1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one
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Overview
Description
1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one is a synthetic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with benzyl, fluoro, and methylbenzoyl groups. It exhibits diverse biological activities and has gained significant attention in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through the condensation of aniline derivatives with malonic acid or its equivalents under acidic conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Methylbenzoylation: The final step involves the Friedel-Crafts acylation of the quinolinone core with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, amines, thiols, basic or neutral conditions.
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen functionalities.
Reduction: Hydroxyquinolinone derivatives.
Substitution: Substituted quinolinone derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinolinone derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolinone core but differ in their substitution patterns.
Quinoline Derivatives: Compounds such as quinine and its derivatives have similar biological activities but different structural features.
Uniqueness
1-Benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinolinone derivatives.
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methylbenzoyl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2/c1-16-7-9-18(10-8-16)23(27)21-15-26(14-17-5-3-2-4-6-17)22-12-11-19(25)13-20(22)24(21)28/h2-13,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHSHGCLBPMPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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